molecular formula C10H8F3NO2 B2645899 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 189940-07-6

2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2645899
CAS No.: 189940-07-6
M. Wt: 231.174
InChI Key: WZIHGKCKNMYGFV-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methyl-5-(trifluoromethyl)phenol with phosgene or its derivatives. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized benzoxazine derivatives.

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde
  • 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride
  • 2-Methyl-6-(trifluoromethyl)nicotinic acid

Uniqueness

2-Methyl-6-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields.

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-5-9(15)14-7-4-6(10(11,12)13)2-3-8(7)16-5/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIHGKCKNMYGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of butyl 2-(2-nitro-4-trifluoromethylphenoxy)propionate (12.0 g) and iron powder (5 g) in acetic acid (100 ml) was heated to reflux for 1.5 hours. After cooling the reaction mixture was quenched with water and the 2-methyl-6-trifluoromethyl-benzo[1,4]oxazin-3-one (4.49 g, 54% yield) as a grey solid was filtered off and dried mp 142°-4° C.; 1 H NMR (270 Mz): 1.61(3H,d), 4.76(1H,q), 6.7-7.4(2H,m), 8.89(1H,brs) ppm.
Name
butyl 2-(2-nitro-4-trifluoromethylphenoxy)propionate
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

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